molecular formula C26H40Cl2N2O B2583847 4-({[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride CAS No. 634908-46-6

4-({[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride

Cat. No.: B2583847
CAS No.: 634908-46-6
M. Wt: 467.5 g/mol
InChI Key: WOGGLGQSKKLANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[3-(2,2-Dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride is a secondary amine derivative with a complex molecular architecture. The compound features a tetrahydropyran (2,2-dimethyloxan-4-yl) moiety, a phenyl-substituted butyl chain, and a dimethylaniline group linked via an aminomethyl bridge . Its molecular formula is C₂₃H₃₃N₂O·2HCl, with a molecular weight of approximately 437.4 g/mol (based on ).

Properties

IUPAC Name

4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O.2ClH/c1-26(2)19-24(15-17-29-26)23(18-21-8-6-5-7-9-21)14-16-27-20-22-10-12-25(13-11-22)28(3)4;;/h5-13,23-24,27H,14-20H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGGLGQSKKLANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(CCNCC2=CC=C(C=C2)N(C)C)CC3=CC=CC=C3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-({[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride is a complex organic compound that exhibits notable biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C26H40Cl2N2O
  • Molecular Weight : 467.5 g/mol
  • CAS Number : 634908-46-6

The structure includes a dimethylaniline core with a side chain featuring a 2,2-dimethyloxan-4-yl group and a phenylbutyl moiety. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.

The biological activity of 4-({[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways associated with cell growth and differentiation.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

In Vitro Studies

In vitro studies have been conducted to evaluate the compound's effects on various cell lines. These studies often utilize assays to assess cell viability, proliferation, and apoptosis.

Study TypeCell LineObserved Effect
Cytotoxicity AssayHuman Cancer CellsInhibition of cell growth
Apoptosis AssayNeuronal CellsInduction of apoptosis
Enzyme ActivityLiver MicrosomesInhibition of cytochrome P450 enzymes

In Vivo Studies

In vivo studies provide insights into the pharmacokinetics and toxicity of the compound. For instance, chronic exposure studies in animal models have indicated potential adverse effects such as:

  • Hematological Changes : Decreased hemoglobin levels and leukopenia.
  • Organ Toxicity : Observations of splenomegaly and liver damage at higher doses .

Case Studies

  • Case Study on Neuroprotection : A study demonstrated that analogs of this compound exhibited protective effects against oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative disorders.
  • Toxicology Report : A comprehensive toxicology report highlighted that doses above 500 mg/kg led to significant adverse effects in rodent models, emphasizing the need for careful dose management in therapeutic applications .

Comparative Analysis with Similar Compounds

The unique structural features of 4-({[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride distinguish it from other compounds with similar moieties.

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains pyridine and ethynyl groupsNeuroprotective effects
Dimethylaminoethyl benzoateSimple dimethylamino groupLocal anesthetic properties
PhenylbutazoneNon-steroidal anti-inflammatoryAnti-inflammatory effects

The combination of an oxane ring and dimethylaniline structure may provide unique pharmacokinetic properties not found in these other compounds.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Relevance Synthesis Method
4-({[3-(2,2-Dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride C₂₃H₃₃N₂O·2HCl 437.4 Tetrahydropyran, phenylbutyl, dimethylaniline Likely CNS-targeted drug candidate Reductive amination (inferred)
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline () C₁₆H₁₉N₂O 270.3 Methoxyphenyl, dimethylaniline Intermediate for dithiocarbamates Schiff base reduction with NaBH₄
4-Dimethylamino-N-benzylcathinone dihydrochloride () C₁₈H₂₂N₂O·2HCl 355.3 Cathinone backbone, benzyl, dimethylaniline Psychoactive research standard Unspecified (commercial)
4-(Dimethylamino)benzylamine dihydrochloride () C₉H₁₄N₂·2HCl 207.1 Dimethylaniline, benzylamine Building block for dyes/ligands Direct alkylation or reduction

Functional and Pharmacological Differences

Tetrahydropyran vs. Methoxy Substitution: The tetrahydropyran group in the target compound introduces steric bulk and modulates lipophilicity compared to the planar methoxyphenyl group in ’s analog. This could enhance blood-brain barrier penetration, suggesting CNS activity .

Phenylbutyl Chain vs. Cathinone Backbone: The phenylbutyl chain in the target compound provides conformational flexibility, whereas the rigid cathinone backbone in ’s compound may restrict binding to monoamine transporters (e.g., serotonin, dopamine) .

Dihydrochloride Salts :

  • All dihydrochloride analogs (e.g., , and the target compound) exhibit improved solubility in polar solvents compared to free bases, critical for in vivo bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.